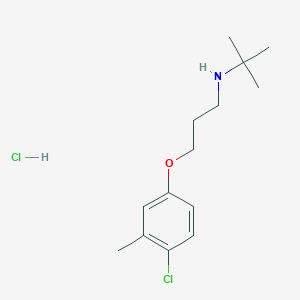![molecular formula C15H8F4N2O B4921501 2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)
2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as FPhOx, and its molecular formula is C15H7F4N3O. FPhOx belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of FPhOx involves the inhibition of tubulin polymerization, which is essential for cell division. FPhOx binds to the colchicine binding site of tubulin, preventing the formation of microtubules. This leads to the disruption of the mitotic spindle and the arrest of cell division in the G2/M phase. FPhOx also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
FPhOx has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, FPhOx has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. FPhOx also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. FPhOx has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and preventing neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FPhOx is its potent anticancer activity. FPhOx has been shown to be effective against various cancer cell lines, including those that are resistant to conventional chemotherapy. Another advantage is its fluorescent properties, which make it suitable for imaging applications. FPhOx has also been shown to have low toxicity in animal studies.
One limitation of FPhOx is its poor solubility in aqueous solutions, which can limit its applications in biological studies. Another limitation is its instability under certain conditions, which can lead to the formation of degradation products.
Orientations Futures
There are several future directions for the research on FPhOx. One area of interest is the development of FPhOx-based anticancer drugs. The structure of FPhOx can be modified to improve its pharmacokinetic properties and increase its potency.
Another area of research is the use of FPhOx as a fluorescent probe for imaging applications. FPhOx can be modified to target specific biomolecules or organelles, making it useful for studying cellular processes.
Finally, the potential applications of FPhOx in other areas, such as neurodegenerative diseases and infectious diseases, should be explored. FPhOx has been shown to have neuroprotective effects and antimicrobial activity, indicating its potential for these applications.
Conclusion:
In conclusion, FPhOx is a promising compound with potential applications in scientific research. Its anticancer activity, fluorescent properties, and diverse biological activities make it a valuable tool for studying cellular processes. Further research is needed to fully explore the potential of FPhOx and its derivatives in various applications.
Méthodes De Synthèse
FPhOx can be synthesized using a variety of methods, including the reaction of 2-fluoroaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base. Another method involves the reaction of 2-fluorobenzoic acid with 3-(trifluoromethyl)phenylhydrazine in the presence of a dehydrating agent. The yield of FPhOx can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
FPhOx has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anticancer activity. FPhOx has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action of FPhOx involves the inhibition of tubulin polymerization, which is essential for cell division.
Another area of research is the use of FPhOx as a fluorescent probe for imaging applications. FPhOx exhibits strong fluorescence emission in the blue region of the spectrum, making it suitable for imaging of biological samples. FPhOx has been used to image mitochondria in living cells and to detect amyloid fibrils in Alzheimer's disease.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F4N2O/c16-12-7-2-1-6-11(12)14-21-20-13(22-14)9-4-3-5-10(8-9)15(17,18)19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFNARGPCGYQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4921440.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)


![1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B4921478.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide](/img/structure/B4921482.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4921488.png)
![2-(2-methylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4921496.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B4921503.png)


![N-[2-(2-pyridinyl)ethyl]cycloheptanamine](/img/structure/B4921531.png)